molecular formula C9H7ClN2S B7867553 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine

4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine

Cat. No.: B7867553
M. Wt: 210.68 g/mol
InChI Key: RNHVQHFKLFHTHI-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine is a key synthetic intermediate in medicinal chemistry, extensively utilized in the design and development of novel anti-proliferative agents. Its core structure is a thieno[2,3-d]pyrimidine, which is a bioisostere of natural nitrogenous bases like quinazolines, granting it significant pharmacological relevance . Researchers value this compound for its role in constructing targeted small molecules, particularly in oncology research, where it serves as a precursor for potential inhibitors of critical pathways like the PI3K/mTOR signaling cascade . The reactivity of the chlorine atom at the 4-position allows for efficient functionalization, for instance through nucleophilic substitution with amines, to create diverse libraries of compounds for biological screening . Studies on analogous 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have demonstrated potent anti-proliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some derivatives inducing cell cycle arrest in specific phases . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-cyclopropylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-6-3-4-13-9(6)12-8(11-7)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHVQHFKLFHTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CS3)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene and Pyrimidine Precursors

A common approach to thieno[2,3-d]pyrimidine derivatives involves cyclocondensation reactions. For this compound, a plausible route begins with the formation of a thiophene ring fused to a pyrimidine core. Ethyl 2-cyanoacetate and thiourea may serve as starting materials, undergoing cyclization under basic conditions to form the thienopyrimidine scaffold. The cyclopropyl group is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling at the C2 position.

Example Protocol :

  • Formation of Thieno[2,3-d]pyrimidin-4-ol : Ethyl 2-cyanoacetate reacts with thiourea in ethanol under sodium ethoxide catalysis, followed by acid hydrolysis to yield the hydroxyl intermediate.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80–100°C replaces the hydroxyl group with chlorine, yielding 4-chlorothieno[2,3-d]pyrimidine.

  • Cyclopropane Introduction : Suzuki-Miyaura coupling with cyclopropylboronic acid or alkylation using cyclopropylmagnesium bromide introduces the cyclopropyl moiety at C2.

Key Parameters :

  • Temperature control during chlorination (80–100°C) minimizes side reactions.

  • Catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) enhance regioselectivity.

Optimization of Reaction Conditions

Chlorination Efficiency

The chlorination step is critical for achieving high purity. POCl₃ is preferred due to its efficacy in replacing hydroxyl groups, but excess reagent must be carefully quenched to avoid decomposition.

Data Table 1: Chlorination Optimization

ParameterOptimal RangeYield (%)Purity (%)
POCl₃ Equivalents3–585–9098–99.2
Reaction Time (h)2–48898.6
Temperature (°C)80–1008599.1

Data adapted from analogous chlorination procedures.

Cyclopropane Functionalization

Introducing the cyclopropyl group demands precise stoichiometry. Overalkylation can occur if excess cyclopropylating agents are used.

Example :

  • Alkylation : Treatment with cyclopropyl bromide in the presence of K₂CO₃ in DMF at 60°C achieves 75% yield.

  • Cross-Coupling : Pd-catalyzed reactions with cyclopropylboronic acid improve yields to 82% but require inert atmospheres.

Characterization and Analytical Validation

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.56 (s, 1H, H5), 7.67 (d, J = 3.6 Hz, 1H, H6), 6.58 (d, J = 3.6 Hz, 1H, H7), 2.10–2.05 (m, 1H, cyclopropyl), 1.20–1.15 (m, 2H), 0.95–0.90 (m, 2H).

HPLC Purity :

  • Column: C18, 250 × 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 6.8 min, purity ≥99%.

Industrial-Scale Production Challenges

Waste Management

POCl₃ hydrolysis generates HCl and phosphoric acid, necessitating neutralization before disposal.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position is highly reactive toward nucleophilic substitution, enabling the introduction of diverse functional groups. Key reactions include:

Reaction TypeConditions/ReagentsProductYieldSource
AminationAmmonia/EtOH, 80–100°C, 4–6 hrs4-Amino derivative85%
Hydrazine substitutionHydrazine hydrate, reflux, 1–2 hrs4-Hydrazinyl derivative78–92%
Alkoxy substitutionNaOR (R = Me, Et), DMF, 60–80°C, 3–5 hrs4-Alkoxy derivatives65–80%

These reactions often proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring . The cyclopropyl group at the 2-position enhances steric stability without significantly altering electronic properties.

Electrophilic Aromatic Substitution

The thieno[2,3-d]pyrimidine core undergoes electrophilic substitution, primarily at electron-rich positions (e.g., C5 or C7). Notable examples:

Reaction TypeReagents/ConditionsPosition ModifiedOutcomeSource
NitrationHNO₃/H₂SO₄, 0–5°C, 2–4 hrsC55-Nitro derivative
HalogenationNBS or NCS, DCM, rt, 1–3 hrsC77-Bromo/7-chloro derivatives

The cyclopropyl group’s inductive effects slightly deactivate the ring, necessitating strong electrophiles. Nitration at C5 is favored due to resonance stabilization from the pyrimidine nitrogen .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation, expanding structural diversity:

Reaction TypeCatalysts/ReagentsCoupling PartnerProduct ApplicationSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CArylboronic acidsBiaryl derivatives for kinase inhibitors
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amines4-Arylaminopyrimidines

These reactions exhibit excellent regioselectivity, with yields ranging from 60% to 90% under optimized conditions . The chloro group serves as a superior leaving group compared to other halogens in analogous systems .

Cyclization and Ring-Opening Reactions

The compound participates in annulation reactions to form fused heterocycles:

Reaction TypeReagents/ConditionsProductBiological RelevanceSource
Cyclization with amidinesCuI, DMF, 120°C, 12–24 hrsPyrrolo[2,3-d]pyrimidinesAnticancer agents
Ring-opening with Grignard reagentsRMgX, THF, −78°C to rtFunctionalized thiophene derivativesBuilding blocks for agrochemicals

Cyclization reactions often exploit the pyrimidine nitrogen’s nucleophilicity, while ring-opening pathways are driven by the thiophene moiety’s strain .

Biological Activity and Mechanistic Insights

Derivatives of 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine exhibit notable bioactivity:

  • Kinase Inhibition : Suzuki-coupled biaryl derivatives (e.g., compound 5k ) show IC₅₀ values of 40–204 nM against EGFR and VEGFR2, comparable to sunitinib .

  • Antiviral Activity : Hydrazone derivatives demonstrate EC₅₀ values <10 μM against HIV-1 via reverse transcriptase inhibition .

  • Apoptosis Induction : Chloro-substituted analogs upregulate caspase-3 and Bax proteins in HepG2 cells, confirming proapoptotic effects .

Mechanistic studies highlight the chloro group’s role in enhancing target binding through halogen bonding .

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades under strong acidic/basic environments:

ConditionDegradation PathwayHalf-LifeSource
pH <2 (HCl, 25°C)Hydrolysis of cyclopropane ring<24 hrs
pH >12 (NaOH, 60°C)Ring-opening via thiophene cleavage<6 hrs

Stability is enhanced in anhydrous organic solvents (e.g., DMSO, DMF), making them preferred for synthetic applications .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine is utilized as a key intermediate in the synthesis of various heterocyclic compounds. Its chlorinated structure facilitates nucleophilic substitution reactions, making it an excellent precursor for creating more complex organic molecules. This characteristic is particularly valuable in developing new pharmaceuticals and agrochemicals .

Synthetic Routes
The synthesis typically involves cyclization reactions with appropriate precursors under controlled conditions. Common methods include the use of chlorinating agents like thionyl chloride or phosphorus oxychloride in inert solvents such as dichloromethane or chloroform at elevated temperatures.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit promising antimicrobial and anticancer activities. Studies have explored its potential as a bioactive molecule capable of inhibiting specific enzymes or receptors involved in disease pathways. For instance, it has been investigated for its ability to inhibit RET (rearranged during transfection) kinase activity, which is implicated in various cancers .

Medicinal Chemistry

Drug Discovery and Development
The compound is being explored as a lead candidate in drug discovery programs aimed at developing new therapeutic agents. Its structural properties allow it to interact with biological targets effectively, leading to the inhibition of critical pathways involved in disease progression. The exploration of structure-activity relationships (SAR) has revealed that modifications to its structure can enhance its potency against specific targets .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in producing specialty chemicals and materials with tailored properties. Its unique chemical reactivity allows it to be incorporated into formulations that require specific functionalities, such as improved stability or enhanced bioactivity .

Case Studies and Research Findings

Study Focus Area Findings
Study on RET InhibitionCancer ResearchIdentified derivatives showing low nanomolar potency against RET-wt and drug-resistant mutants .
Anti-inflammatory EffectsMedicinal ChemistryInvestigated various pyrimidine derivatives for anti-inflammatory activity; some showed significant inhibition of COX-2 enzyme similar to established drugs like celecoxib .
Synthesis TechniquesOrganic ChemistryDeveloped cost-efficient methods for synthesizing thieno[2,3-d]pyrimidine derivatives using green chemistry approaches .

Mechanism of Action

The mechanism by which 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Thieno[2,3-d]pyrimidine derivatives differ primarily in substituent positions and functional groups, which critically impact their physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine Cl (4), cyclopropyl (2) C₉H₈ClN₂S 210.69 Intermediate for kinase inhibitors; enhanced metabolic stability due to cyclopropyl
4-Chloro-2-methylthieno[2,3-d]pyrimidine Cl (4), methyl (2) C₇H₆ClN₂S 184.65 Precursor for antitumor agents; moderate lipophilicity (XLogP3 ~2.1)
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine Cl (4), 2-chlorophenyl (5), isopropyl (2) C₁₅H₁₂Cl₂N₂S 335.23 EGFR inhibitor; high steric bulk improves target selectivity
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Cl (4), methyl (5,6) C₈H₇ClN₂S 198.67 Agricultural chemical intermediate; increased hydrophobicity (XLogP3 ~3.3)
4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Cl (4), methyl (2,5,6) C₉H₉ClN₂S 212.69 Irritant (Xi hazard code); used in organic synthesis

Biological Activity

4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different models, and structure-activity relationships (SAR) derived from recent studies.

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes involved in cancer cell proliferation. Studies have highlighted its inhibitory effects on glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine synthesis pathway. This inhibition leads to disrupted nucleotide synthesis and subsequent apoptosis in cancer cells .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed for this compound across different studies:

Cell Line IC50 (µM) Reference
MDA-MB-231 (triple-negative breast cancer)27.6
SU-DHL-6 (lymphoma)0.55
WSU-DLCL-20.95
K562 (leukemia)1.68

These values indicate a potent anti-proliferative effect, particularly notable in lymphoma and leukemia cell lines.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance, the presence of electron-withdrawing groups on the aromatic ring has been shown to enhance cytotoxicity against MDA-MB-231 cells . The following key points summarize findings from SAR investigations:

  • Substituents : Compounds with halogen substituents generally exhibited higher activity.
  • Ring Modifications : The introduction of cyclopropyl groups has been associated with increased potency due to improved binding affinity to target enzymes.
  • Functional Groups : Variations in functional groups at the 6-position of the thieno ring have been explored to optimize activity against specific cancer types.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Pancreatic Cancer : In a study focusing on pancreatic ductal adenocarcinoma, derivatives similar to this compound were shown to inhibit CDK9 activity significantly, leading to reduced cell proliferation and induced apoptosis in vitro .
  • Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against breast cancer cell lines, revealing that compounds with structural similarities to this compound demonstrated considerable inhibitory effects on tumor growth .

Q & A

What are the primary synthetic routes for 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine, and how do they differ in efficiency?

The synthesis typically involves multi-step reactions, starting with either (i) constructing the thiophene ring followed by pyrimidine ring formation or (ii) modifying a pre-existing pyrimidine core. Route (i) often employs cyclization of thiophene precursors with reagents like phosphorus oxychloride (POCl₃) for chlorination, achieving yields of ~60–75% . Route (ii) uses pyrimidine derivatives for substitution reactions, but this method is less explored and may require specialized catalysts (e.g., Pd(dppf)Cl₂ for carbonylations) . Efficiency depends on solvent choice, temperature control, and substituent compatibility.

How can reaction conditions be optimized to improve the yield and purity of this compound?

Key parameters include:

  • Temperature : Maintaining 80–100°C during cyclization minimizes side products .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 4-chloro position .
  • Catalysts : Palladium-based catalysts enable selective functionalization (e.g., carbonylation at the 4-position) .
  • Workup : Sequential chromatography (silica gel followed by HPLC) ensures >95% purity, critical for pharmacological assays .

What advanced techniques are used to characterize the structural integrity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms fused-ring geometry .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopropyl vs. alkyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects halogen isotopic patterns .

What biological targets are associated with this compound, and how are its activities validated?

This compound shows affinity for kinases (e.g., EGFR, VEGFR) and enzymes (e.g., COX-2) via:

  • In vitro assays : IC₅₀ values determined using enzymatic inhibition kits .
  • Cell-based models : Cytotoxicity evaluated in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .
  • Molecular docking : Computational modeling predicts binding interactions with kinase ATP pockets .

How do substituent variations (e.g., cyclopropyl vs. alkyl groups) influence its structure-activity relationships (SAR)?

  • Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation in hepatic microsomes .
  • Chloro at 4-position : Critical for electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Thiophene ring : π-Stacking interactions with hydrophobic kinase domains improve binding affinity . Comparative studies show propyl/ethyl substituents at the 6-position alter lipophilicity (logP) by 0.5–1.0 units, impacting membrane permeability .

How can contradictions in reported synthetic methodologies be resolved?

Discrepancies in yield or regioselectivity often stem from:

  • Reagent purity : Impure POCl₃ may lead to over-chlorination; redistilled reagents are recommended .
  • Catalyst loading : Pd(dppf)Cl₂ at 5 mol% optimizes carbonylation vs. side reactions .
  • Validation : Reproducing results with controlled conditions (e.g., inert atmosphere) and benchmarking against literature NMR data .

What is the role of the cyclopropyl group in modulating pharmacokinetic properties?

The cyclopropyl moiety:

  • Reduces CYP450-mediated metabolism due to its strained ring structure, extending half-life in vivo .
  • Enhances solubility via slight polarity while maintaining lipophilicity for blood-brain barrier penetration .
  • Comparative studies with methyl or ethyl analogs show 2–3x higher bioavailability in rodent models .

Which understudied functionalizations of this scaffold could unlock novel biological activities?

  • Carboxylic acid derivatives : Thieno[2,3-d]pyrimidine-4-carboxylic acids are under-explored but could improve water solubility and metal chelation .
  • Sulfone/sulfoxide groups : Introduce hydrogen-bonding motifs for targeting proteases .
  • Heteroaromatic substitutions : Pyridine or furan rings may enhance kinase selectivity .

How are analytical methods tailored to assess compound purity in complex matrices?

  • HPLC-DAD : Uses C18 columns with acetonitrile/water gradients to separate impurities (detection at 254 nm) .
  • Elemental analysis : Confirms stoichiometry of Cl and S atoms (±0.3% tolerance) .
  • Stability testing : Forced degradation (heat, light, pH extremes) identifies labile substituents (e.g., cyclopropyl ring stability at pH 7.4) .

What strategies enable late-stage functionalization of this scaffold for diversified drug discovery?

  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 4-chloro position .
  • Microwave-assisted synthesis : Accelerates cyclopropanation and reduces reaction times from hours to minutes .
  • Protecting groups : tert-Butoxycarbonyl (Boc) shields amines during multi-step syntheses .

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